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Compound of Interest

Compound Name: Tyr-Somatostatin-14

Cat. No.: B13390110 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tyr-Somatostatin-14 is a synthetic analog of the native hormone somatostatin-14, modified

with a tyrosine residue at the N-terminus. This modification serves a dual purpose: it provides a

site for radiolabeling, particularly with iodine isotopes, and can be utilized for conjugation to

various therapeutic agents. This peptide selectively targets somatostatin receptors (SSTRs),

which are overexpressed in a variety of tumors, making it a valuable tool for targeted drug

delivery in cancer research and therapy. These application notes provide an overview of the

characteristics of Tyr-Somatostatin-14 and detailed protocols for its use in key experimental

assays.
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Property Value

Amino Acid Sequence
Tyr-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-

Phe-Thr-Ser-Cys (Disulfide bridge: Cys4-Cys15)

Molecular Formula C₈₅H₁₁₃N₁₉O₂₁S₂

Molecular Weight 1801.05 g/mol

Purity >95%

Appearance White lyophilized powder

Storage
Store at -20°C. For long-term storage, desiccate

and store at -80°C.

Solubility

Soluble in water. For stock solutions, dissolve in

sterile, distilled water. If solubility is an issue, a

small amount of a suitable solvent like DMSO

can be used, followed by dilution with aqueous

buffer.

Mechanism of Action: Targeting Somatostatin
Receptors
Tyr-Somatostatin-14 exerts its targeting effect by binding to somatostatin receptors (SSTRs),

a family of five G-protein coupled receptors (SSTR1-5). Many neuroendocrine tumors (NETs),

as well as other cancers such as breast, lung, and prostate cancer, exhibit high levels of SSTR

expression, particularly SSTR2. Upon binding, the Tyr-Somatostatin-14 conjugate or

radiolabeled peptide is internalized by the cancer cell, delivering the therapeutic payload

directly to the target.

Somatostatin Receptor Signaling Pathways
The binding of Tyr-Somatostatin-14 to SSTRs, primarily SSTR2, initiates a cascade of

intracellular signaling events that can lead to anti-proliferative and pro-apoptotic effects. Key

pathways affected include the inhibition of adenylyl cyclase, leading to decreased cyclic AMP

(cAMP) levels, and the modulation of MAP kinase (MAPK) and phosphoinositide 3-kinase
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(PI3K)/Akt pathways. These signaling events can ultimately result in cell cycle arrest and

apoptosis.
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SSTR2 signaling cascade initiated by Tyr-Somatostatin-14.

Quantitative Data
Binding Affinity of Somatostatin Analogs to Human
SSTR Subtypes (Ki, nM)
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Peptide hSSTR1 hSSTR2 hSSTR3 hSSTR4 hSSTR5

Somatostatin-

14
>1000 0.61 11.05 >1000 23.5[1]

[Tyr³]Octreoti

de
>10000 0.8 100 >10000 16

Octreotide >1000 1.1 30 >1000 6.3

Note: Data for Tyr-Somatostatin-14 is not readily available in literature. Data for the closely

related [Tyr³]Octreotide and the parent molecule Somatostatin-14 are provided for comparison.

In Vitro Cytotoxicity of Doxorubicin and Conjugates
Compound Cell Line IC₅₀ (µM)

Doxorubicin MCF-7 0.4 - 1.65[2][3]

Doxorubicin Doxorubicin-resistant MCF-7 128.5[3]

Note: IC₅₀ values for Tyr-Somatostatin-14-Doxorubicin conjugates are not widely reported and

will be highly dependent on the specific linker chemistry and cell line used.

Biodistribution of Radiolabeled Somatostatin Analogs in
Tumor-Bearing Mice (%ID/g)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 14 Tech Support

https://www.medchemexpress.com/Targets/Somatostatin%20Receptor.html?page=4
https://www.benchchem.com/product/b13390110?utm_src=pdf-body
https://ijcc.chemoprev.org/index.php/ijcc/article/download/48/49
https://www.researchgate.net/figure/IC50-in-doxorubicin-resistant-MCF-7-cell-lines_fig9_273954211
https://www.researchgate.net/figure/IC50-in-doxorubicin-resistant-MCF-7-cell-lines_fig9_273954211
https://www.benchchem.com/product/b13390110?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13390110?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Organ ⁹⁹ᵐTc-Tyr³-Octreotate (2h post-injection)

Blood 1.5 ± 0.3

Heart 0.4 ± 0.1

Lungs 0.8 ± 0.2

Liver 2.5 ± 0.5

Spleen 0.3 ± 0.1

Kidneys 20.1 ± 4.0

Stomach 1.2 ± 0.3

Intestines 2.1 ± 0.6

Muscle 0.3 ± 0.1

Bone 0.9 ± 0.2

Tumor 4.1 ± 0.9

Note: Data presented is for a technetium-99m labeled Tyr³-Octreotate, a close analog of Tyr-
Somatostatin-14. Biodistribution will vary based on the radiolabel, animal model, and tumor

type.

Experimental Protocols
Protocol 1: Radioiodination of Tyr-Somatostatin-14 with
Iodine-125
This protocol describes a standard method for radioiodinating Tyr-Somatostatin-14 using the

Chloramine-T method.

Radioiodination Steps

1. Reagent Preparation 2. Reaction Initiation 3. Quenching 4. Purification 5. Quality Control
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Workflow for the radioiodination of Tyr-Somatostatin-14.

Materials:

Tyr-Somatostatin-14

Sodium Phosphate Buffer (0.5 M, pH 7.5)

[¹²⁵I]Sodium Iodide

Chloramine-T solution (1 mg/mL in water)

Sodium Metabisulfite solution (2 mg/mL in water)

Potassium Iodide solution (2 mg/mL in water)

Sephadex G-10 or equivalent size-exclusion chromatography column

Bovine Serum Albumin (BSA) solution (1% in PBS)

Trichloroacetic acid (TCA)

Gamma counter

Procedure:

Preparation: In a shielded fume hood, add 10 µg of Tyr-Somatostatin-14 to a

microcentrifuge tube. Add 25 µL of 0.5 M sodium phosphate buffer, pH 7.5.

Radioiodination Reaction: a. Add 1 mCi (37 MBq) of [¹²⁵I]NaI to the peptide solution. b.

Immediately add 10 µL of freshly prepared Chloramine-T solution. c. Gently vortex the

mixture for 60 seconds at room temperature.

Quenching the Reaction: a. Add 20 µL of sodium metabisulfite solution to stop the reaction.

b. Add 100 µL of potassium iodide solution to act as a carrier for unreacted iodide.
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Purification: a. Pre-equilibrate a Sephadex G-10 column with 0.05 M phosphate buffer

containing 0.1% BSA. b. Apply the reaction mixture to the top of the column. c. Elute the

column with the equilibration buffer and collect 0.5 mL fractions. d. Measure the radioactivity

of each fraction using a gamma counter. The [¹²⁵I]Tyr-Somatostatin-14 will elute in the

earlier fractions, while free ¹²⁵I will elute later.

Quality Control: a. Determine the radiochemical purity by instant thin-layer chromatography

(ITLC) or reverse-phase high-performance liquid chromatography (RP-HPLC). b. Assess the

incorporation of ¹²⁵I by TCA precipitation.

Protocol 2: In Vitro SSTR Binding Assay
This protocol outlines a competitive binding assay to determine the binding affinity of Tyr-
Somatostatin-14 or its conjugates to SSTR-expressing cells.

Materials:

SSTR-positive cells (e.g., AR42J, NCI-H69)

Cell culture medium

Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)

[¹²⁵I]Tyr-Somatostatin-14 (radioligand)

Unlabeled Tyr-Somatostatin-14 or test compound

Polyethyleneimine (PEI) coated filter plates

Scintillation fluid and counter

Procedure:

Cell Preparation: Culture SSTR-positive cells to confluency. Harvest the cells and prepare a

cell membrane suspension by homogenization and centrifugation. Resuspend the

membrane pellet in binding buffer.
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Assay Setup: a. In a 96-well plate, add 50 µL of binding buffer to each well. b. For total

binding, add 50 µL of [¹²⁵I]Tyr-Somatostatin-14 (final concentration ~0.1 nM). c. For non-

specific binding, add 50 µL of [¹²⁵I]Tyr-Somatostatin-14 and 50 µL of a high concentration of

unlabeled Somatostatin-14 (e.g., 1 µM). d. For the competition curve, add 50 µL of [¹²⁵I]Tyr-
Somatostatin-14 and 50 µL of serial dilutions of the unlabeled test compound (e.g., Tyr-
Somatostatin-14 or its conjugate).

Incubation: Add 100 µL of the cell membrane suspension to each well. Incubate the plate at

37°C for 60 minutes with gentle agitation.

Filtration and Washing: a. Rapidly filter the contents of each well through a PEI-coated filter

plate using a vacuum manifold. b. Wash the filters three times with ice-cold binding buffer.

Quantification: a. Punch out the filters and place them in scintillation vials. b. Add scintillation

fluid and measure the radioactivity using a scintillation counter.

Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total

binding. b. Plot the percentage of specific binding against the concentration of the unlabeled

competitor. c. Determine the IC₅₀ value (concentration of competitor that inhibits 50% of

specific binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Protocol 3: Internalization Assay of Radiolabeled Tyr-
Somatostatin-14
This protocol measures the rate and extent of internalization of [¹²⁵I]Tyr-Somatostatin-14 into

SSTR-positive cells.
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Internalization Assay Steps

1. Cell Seeding

2. Incubation with
Radioligand

3. Acid Wash to Remove
Surface-Bound Ligand

4. Cell Lysis

5. Radioactivity Counting

Click to download full resolution via product page

Workflow for the internalization assay.

Materials:

SSTR-positive cells

24-well cell culture plates

Cell culture medium

Binding medium (serum-free medium)

[¹²⁵I]Tyr-Somatostatin-14

Acid wash buffer (0.2 M acetic acid, 0.5 M NaCl, pH 2.5)
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Cell lysis buffer (e.g., 1 N NaOH)

Gamma counter

Procedure:

Cell Seeding: Seed SSTR-positive cells into 24-well plates and allow them to adhere

overnight.

Internalization: a. Wash the cells with binding medium. b. Add binding medium containing

[¹²⁵I]Tyr-Somatostatin-14 (e.g., 1 nM) to each well. c. Incubate the plate at 37°C for various

time points (e.g., 0, 15, 30, 60, 120 minutes).

Removal of Surface-Bound Ligand: a. At each time point, place the plate on ice to stop

internalization. b. Aspirate the medium and wash the cells twice with ice-cold PBS. c. Add

ice-cold acid wash buffer to the cells and incubate for 5 minutes on ice to strip surface-bound

radioligand. d. Collect the acid wash supernatant (this represents the surface-bound

fraction).

Cell Lysis: a. Wash the cells once with ice-cold PBS. b. Add cell lysis buffer to each well and

incubate for 20 minutes at room temperature to lyse the cells. c. Collect the cell lysate (this

represents the internalized fraction).

Quantification: Measure the radioactivity in the surface-bound and internalized fractions

using a gamma counter.

Data Analysis: Express the internalized radioactivity as a percentage of the total cell-

associated radioactivity (surface-bound + internalized) at each time point.

Protocol 4: Conjugation of Doxorubicin to Tyr-
Somatostatin-14
This protocol provides a general method for conjugating doxorubicin to the N-terminus of Tyr-
Somatostatin-14 using a succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate

(SMCC) crosslinker.

Materials:
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Tyr-Somatostatin-14

Doxorubicin hydrochloride

SMCC

Dimethylformamide (DMF)

Diisopropylethylamine (DIPEA)

Conjugation buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2)

Purification system (e.g., HPLC)

Procedure:

Activation of Doxorubicin: a. Dissolve doxorubicin hydrochloride in DMF and add DIPEA to

neutralize the salt. b. Add SMCC to the doxorubicin solution and react for 2-4 hours at room

temperature to form maleimide-activated doxorubicin.

Thiolation of Tyr-Somatostatin-14 (if necessary): If the peptide does not have a free thiol

group, one can be introduced by reacting a primary amine on the peptide with a reagent like

2-iminothiolane (Traut's reagent). The cysteine residues in Tyr-Somatostatin-14 already

provide thiol groups after reduction of the disulfide bond.

Conjugation Reaction: a. Dissolve the maleimide-activated doxorubicin and the thiol-

containing Tyr-Somatostatin-14 in conjugation buffer. b. Mix the two solutions and react for

2-4 hours at room temperature or overnight at 4°C.

Purification: Purify the Tyr-Somatostatin-14-doxorubicin conjugate from unreacted

components using reverse-phase HPLC.

Characterization: Confirm the identity and purity of the conjugate using mass spectrometry

and HPLC.

Protocol 5: In Vivo Biodistribution Study
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This protocol describes a typical biodistribution study in tumor-bearing mice to evaluate the

tumor-targeting efficacy and organ distribution of a radiolabeled Tyr-Somatostatin-14
conjugate.

Materials:

Tumor-bearing mice (e.g., nude mice with SSTR-positive tumor xenografts)

[¹²⁵I]Tyr-Somatostatin-14

Saline solution

Anesthesia

Gamma counter

Calibrated scale

Procedure:

Animal Preparation: Acclimate tumor-bearing mice to the experimental conditions.

Injection: a. Administer a known amount of [¹²⁵I]Tyr-Somatostatin-14 (e.g., 10 µCi in 100 µL

of saline) to each mouse via tail vein injection. b. For a blocking study, co-inject a separate

group of mice with an excess of unlabeled Tyr-Somatostatin-14 to demonstrate receptor-

specific uptake.

Tissue Collection: a. At predetermined time points (e.g., 1, 4, 24, and 48 hours post-

injection), euthanize the mice by a humane method. b. Dissect major organs and tissues of

interest (blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and

tumor).

Radioactivity Measurement: a. Weigh each tissue sample. b. Measure the radioactivity in

each sample using a gamma counter. c. Also, measure the radioactivity of a standard of the

injected dose.

Data Analysis: a. Calculate the percentage of the injected dose per gram of tissue (%ID/g)

for each organ. b. Compare the %ID/g in the unblocked and blocked groups to determine the
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extent of specific uptake. c. Calculate tumor-to-organ ratios to assess targeting efficacy.

Disclaimer
These protocols are intended as a general guide. Researchers should optimize the conditions

for their specific experimental setup, cell lines, and reagents. All work with radioactive materials

must be conducted in compliance with institutional and national regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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